molecular formula C4H4BrN3O2 B1417408 4-bromo-3-methyl-5-nitro-1H-pyrazole CAS No. 70951-96-1

4-bromo-3-methyl-5-nitro-1H-pyrazole

Cat. No. B1417408
CAS RN: 70951-96-1
M. Wt: 206 g/mol
InChI Key: LJUWTSNDTLVFEK-UHFFFAOYSA-N
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Description

“4-bromo-3-methyl-5-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 70951-96-1 . It has a molecular weight of 206 and its IUPAC name is 4-bromo-5-methyl-3-nitro-1H-pyrazole . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-bromo-3-methyl-5-nitro-1H-pyrazole”, involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “4-bromo-3-methyl-5-nitro-1H-pyrazole” is represented by the linear formula C4H4BrN3O2 . More detailed structural information can be obtained from crystallographic studies .


Chemical Reactions Analysis

“4-bromo-3-methyl-5-nitro-1H-pyrazole” can participate in various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

“4-bromo-3-methyl-5-nitro-1H-pyrazole” is a solid substance . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Bipyrazoles

This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds with potential applications in coordination chemistry and materials science due to their ability to form complex structures .

Pharmaceutical Applications

4-bromo-3-methyl-5-nitro-1H-pyrazole: is used in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as inhibitors, which could be significant in drug development for various diseases .

Biological Activity

Research into pyrazole derivatives has shown that these compounds can exhibit a range of biological activities. While specific studies on 4-bromo-3-methyl-5-nitro-1H-pyrazole are limited, its structural analogs have been investigated for their therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects .

Catalysis

Pyrazoles are known to be used as catalysts in various chemical reactions. The bromo and nitro groups present in 4-bromo-3-methyl-5-nitro-1H-pyrazole may enhance its catalytic capabilities, making it useful in facilitating certain chemical transformations .

Material Science

The structural properties of pyrazoles make them suitable for the development of new materials with specific functionalities. They can be incorporated into polymers or used to create novel coordination complexes with metals .

Analytical Chemistry

Pyrazole derivatives can also play a role in analytical chemistry as they may be used as reagents or indicators in various chemical analyses due to their distinct chemical properties .

Safety and Hazards

The safety information for “4-bromo-3-methyl-5-nitro-1H-pyrazole” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWTSNDTLVFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361329
Record name 4-bromo-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-methyl-5-nitro-1H-pyrazole

CAS RN

70951-96-1
Record name 4-bromo-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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